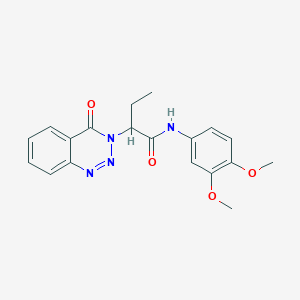![molecular formula C19H21N5O2S2 B11023186 5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide](/img/structure/B11023186.png)
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide is a complex organic compound that features a combination of benzothiazole, piperazine, and thiazole moieties. These structural units are significant in medicinal chemistry due to their diverse biological activities. Benzothiazole derivatives are known for their antibacterial, antifungal, and antipsychotic properties, while piperazine derivatives exhibit antiviral, antipsychotic, and antimicrobial activities .
Preparation Methods
The synthesis of 5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves a multi-step procedure The synthetic route typically starts with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling under specific reaction conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and thiazole moieties, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Due to its structural similarity to known antipsychotic and antiviral agents, it is investigated for potential therapeutic applications in treating psychiatric disorders and viral infections.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The piperazine ring can act as a dopamine and serotonin antagonist, influencing neurotransmitter pathways. The thiazole ring may contribute to the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide can be compared with other similar compounds, such as:
3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole: This compound shares the benzothiazole and piperazine moieties but lacks the thiazole ring, resulting in different biological activities.
5,5’-Bis {2- [4- (1,2-benzothiazol-3-yl)-1-piperazinyl]ethyl}-6,6’-dichloro-3-hydroxy-1,1’,3,3’-tetrahydro-2H,2’H-3,3’-biindole-2,2’-dione: This compound features a similar piperazine-benzothiazole structure but with additional functional groups, leading to unique properties.
Properties
Molecular Formula |
C19H21N5O2S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-oxo-N-(1,3-thiazol-2-yl)pentanamide |
InChI |
InChI=1S/C19H21N5O2S2/c25-16(21-19-20-8-13-27-19)6-3-7-17(26)23-9-11-24(12-10-23)18-14-4-1-2-5-15(14)28-22-18/h1-2,4-5,8,13H,3,6-7,9-12H2,(H,20,21,25) |
InChI Key |
XOWXXJGSABWMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B11023104.png)
![N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-1-(propan-2-yl)-1H-indole-5-carboxamide](/img/structure/B11023112.png)
![3,5-dimethyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,2-oxazole-4-carboxamide](/img/structure/B11023113.png)
![N-(1H-benzimidazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11023132.png)
![2'-cyclohexyl-N-(2-methoxybenzyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11023134.png)

![4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]carbonyl}-1-methylquinolin-2(1H)-one](/img/structure/B11023155.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11023172.png)
![N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B11023192.png)


![2,2-dimethyl-1-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]piperidin-1-yl}propan-1-one](/img/structure/B11023205.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11023207.png)
